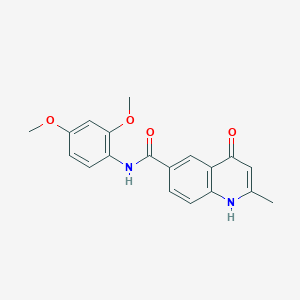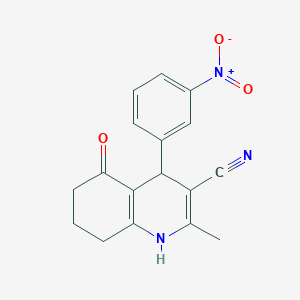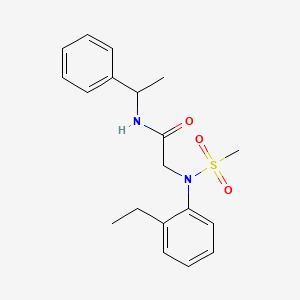
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. The compound has been widely used in scientific research to understand the mechanisms of neurological disorders and to develop new treatments for these conditions. In
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been widely used in scientific research to understand the mechanisms of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. The compound has been shown to block the activity of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. By blocking these receptors, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the receptor, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can prevent the overstimulation of neurons that can lead to neurological disorders.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. The compound can reduce the excitability of neurons in the brain, which can prevent the overstimulation of neurons that can lead to seizures and other neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can also reduce the release of glutamate, which is the main neurotransmitter involved in the transmission of excitatory signals in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several advantages for use in lab experiments. The compound is highly potent and selective for the AMPA receptor subtype, making it an ideal tool for studying the role of these receptors in neurological disorders. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is also stable and easy to handle, making it a convenient compound for use in lab experiments. However, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has several potential future directions for scientific research. One area of interest is the development of new treatments for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has shown promise as a potential therapeutic agent for these conditions, and further research is needed to explore its potential in this area. Another area of interest is the role of AMPA receptors in other neurological processes, such as learning and memory. N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to study the role of these receptors in these processes and to develop new treatments for conditions that affect learning and memory. Additionally, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be used to explore the role of AMPA receptors in other organ systems, such as the cardiovascular system, and to develop new treatments for conditions that affect these systems. Overall, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has the potential to be a valuable tool for scientific research in a wide range of areas.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form a quinoline intermediate. The intermediate is then reacted with methyl iodide to form the final product, N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The synthesis method has been optimized to produce N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in high yields and purity, making it an ideal compound for scientific research.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-17(22)14-9-12(4-6-15(14)20-11)19(23)21-16-7-5-13(24-2)10-18(16)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGHXXPHSIQWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-hydroxy-2-methylquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5186169.png)



![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)
![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5186228.png)


![4-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5186252.png)